molecular formula C8H9ClO2 B13873118 2-Chloro-4-(methoxymethyl)phenol

2-Chloro-4-(methoxymethyl)phenol

Cat. No.: B13873118
M. Wt: 172.61 g/mol
InChI Key: PNABGZALORMRBC-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group (-OH) at the para position relative to a methoxymethyl (-CH2OCH3) substituent and a chlorine atom at the ortho position. Its molecular formula is C8H9ClO2, with a molar mass of 172.60 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of tetrazolinone derivatives, which have applications in agrochemicals and pharmaceuticals . Its methoxymethyl group enhances solubility in organic solvents, while the chlorine atom contributes to its reactivity in substitution reactions.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-4-(methoxymethyl)phenol

InChI

InChI=1S/C8H9ClO2/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI Key

PNABGZALORMRBC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving methylation and chlorination .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .

Scientific Research Applications

2-Chloro-4-(methoxymethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

2-Chloro-4-(methylsulfonyl)phenol
  • CAS : 20945-65-7
  • Molecular Formula : C7H7ClO3S
  • Molar Mass : 206.65 g/mol
  • Boiling Point : 390.4°C
  • Key Features: The methylsulfonyl (-SO2CH3) group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the methoxymethyl group.
2-Chloro-4-methoxyphenol
  • CAS : 18113-03-6
  • Molecular Formula : C7H7ClO2
  • Molar Mass : 158.58 g/mol
  • Key Features: Replacing the methoxymethyl group with a methoxy (-OCH3) group reduces steric bulk, enhancing hydrogen-bonding capacity.

Positional Isomers

4-Chloro-2-methylphenol
  • CAS : 1570-64-5
  • Molecular Formula : C7H7ClO
  • Molar Mass : 142.58 g/mol
  • Key Features : A positional isomer with a methyl group at position 2 and chlorine at position 4. It exhibits lower water solubility (1.2 g/L at 25°C) due to reduced polarity and is commonly used as a preservative .
2-Chloro-5-methylphenol
  • CAS : 615-74-7
  • Molecular Formula : C7H7ClO
  • Key Features : The shifted chlorine and methyl groups alter reactivity in electrophilic substitution. This isomer is a precursor in pesticide synthesis .

Bulky Alkyl and Aromatic Derivatives

2-Chloro-4-(tert-pentyl)phenol
  • CAS : 5323-65-9
  • Molecular Formula : C11H15ClO
  • Molar Mass : 198.69 g/mol
  • Key Features : The tert-pentyl (-C(CH3)2CH2CH3) group increases lipophilicity (logP ~4.2), making it suitable for antimicrobial applications. Its steric bulk slows degradation, enhancing environmental persistence .
HC Yellow No. 16
  • CAS : 1184721-10-5
  • Molecular Formula : C10H9ClN4O
  • Molar Mass : 248.66 g/mol
  • Key Features : A diazenyl (-N=N-) derivative used in oxidative hair dyes. The extended conjugation system (λmax ~420 nm) provides color, while the chlorine atom stabilizes the aromatic ring .

Heterocyclic Analogues

2-Chloro-4-(methoxymethyl)pyrimidine
  • CAS : 1289387-30-9
  • Molecular Formula : C6H7ClN2O
  • Molar Mass : 158.59 g/mol
  • Boiling Point : 261°C
  • Key Features: Replacing the phenol ring with a pyrimidine core increases nitrogen-mediated reactivity. This compound is used in pharmaceutical research for nucleoside analog synthesis .

Comparative Analysis Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituent Applications
2-Chloro-4-(methoxymethyl)phenol - C8H9ClO2 172.60 -CH2OCH3 Tetrazolinone synthesis
2-Chloro-4-(methylsulfonyl)phenol 20945-65-7 C7H7ClO3S 206.65 -SO2CH3 Research compound
2-Chloro-4-methoxyphenol 18113-03-6 C7H7ClO2 158.58 -OCH3 Photochemical studies
4-Chloro-2-methylphenol 1570-64-5 C7H7ClO 142.58 -CH3 (position 2) Preservatives, environmental
2-Chloro-4-(tert-pentyl)phenol 5323-65-9 C11H15ClO 198.69 -C(CH3)2CH2CH3 Antimicrobial agents
HC Yellow No. 16 1184721-10-5 C10H9ClN4O 248.66 -N=N- (diazenyl) Hair dye formulations
2-Chloro-4-(methoxymethyl)pyrimidine 1289387-30-9 C6H7ClN2O 158.59 Pyrimidine core Pharmaceutical intermediates

Key Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -SO2CH3) increase acidity and thermal stability .
  • Bulky alkyl groups (e.g., tert-pentyl) enhance lipophilicity and environmental persistence .

Positional Isomerism :

  • Chlorine at position 2 (ortho to -OH) improves electrophilic substitution reactivity compared to para-substituted isomers .

Heterocyclic Analogues :

  • Pyrimidine derivatives exhibit distinct reactivity patterns due to nitrogen atoms, enabling applications in drug discovery .

Regulatory and Safety: HC Yellow No. 16 is regulated under SCCS guidelines for consumer safety in cosmetics .

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